

Fmoc-Trp-Trp-OH: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Fmoc-Trp-Trp-OH*

Cat. No.: *B15123638*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the dipeptide N α -(9-Fluorenylmethoxycarbonyl)-L-tryptophyl-L-tryptophan (**Fmoc-Trp-Trp-OH**) is not readily available in public literature. This guide has been compiled based on the known properties of its constituent amino acid, Fmoc-L-Tryptophan (Fmoc-Trp-OH), and established principles of peptide chemistry. The provided data and protocols represent well-established methodologies for the synthesis and characterization of similar Fmoc-dipeptides.

Core Chemical Properties

The tryptophan-containing dipeptide, **Fmoc-Trp-Trp-OH**, is a crucial building block in peptide synthesis, particularly for peptides involved in biological signaling and recognition. The N-terminal fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group, essential for stepwise peptide elongation in Solid-Phase Peptide Synthesis (SPPS). The two tryptophan residues, with their bulky indole side chains, can contribute to significant hydrophobic and π - π stacking interactions within a peptide sequence, influencing its secondary structure and binding affinities.

Physicochemical Data

Quantitative data for **Fmoc-Trp-Trp-OH** and its constituent, Fmoc-Trp-OH, are summarized below for comparison.

| Property | Fmoc-Trp-OH | Fmoc-Trp-Trp-OH (Theoretical) |
|---|--|---|
| CAS Number | 35737-15-6[1][2][3][4] | Not available |
| Molecular Formula | C ₂₆ H ₂₂ N ₂ O ₄ [1][2][3][4] | C ₃₇ H ₃₂ N ₄ O ₅ |
| Molecular Weight | 426.46 g/mol [1][2][3][4] | 612.68 g/mol |
| Appearance | White to off-white crystalline powder[5] | Expected to be a white to off-white solid |
| Melting Point | 182-185 °C[1] | Not determined |
| Optical Activity ([α] ²⁰ /D) | -29±1°, c = 1% in DMF[1] | Not determined |
| Solubility | Soluble in DMF[1] | Expected to be soluble in DMF, DMSO, and other polar organic solvents |

Spectroscopic Data (Expected)

While specific spectra for **Fmoc-Trp-Trp-OH** are not available, the following table outlines the expected characteristic signals based on its structure.

| Spectroscopic Method | Expected Characteristics for Fmoc-Trp-Trp-OH |
|----------------------------|---|
| ^1H NMR | Complex aromatic region (δ 7.0-8.5 ppm) from Fmoc and two indole rings. Signals for α -protons of both Trp residues. Amide proton signals. Characteristic signals for the Fmoc group's CH and CH ₂ protons. |
| ^{13}C NMR | Signals for carbonyl carbons of the peptide bond and carboxylic acid. Aromatic carbons from Fmoc and indole rings. α -carbon signals for both Trp residues. |
| Mass Spectrometry (MS) | Expected $[\text{M}+\text{H}]^+$ at m/z 613.68 and other adducts (e.g., $[\text{M}+\text{Na}]^+$). |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching of the carboxylic acid and amide bond. N-H stretching of the amide and indole rings. Aromatic C-H stretching. |

Synthesis and Purification

The synthesis of **Fmoc-Trp-Trp-OH** can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. The following protocols provide a general framework.

Solution-Phase Synthesis of Fmoc-Trp-Trp-OH

This method involves the coupling of Fmoc-Trp-OH with a C-terminally protected tryptophan, followed by deprotection of the C-terminus.

Experimental Protocol:

- Protection of C-terminal Tryptophan: Protect the carboxylic acid of L-tryptophan as a methyl or benzyl ester.
- Coupling Reaction:

- Dissolve Fmoc-Trp-OH (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).
- Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) or HOBt (1.1 equivalents).
- Add the C-terminally protected tryptophan (1 equivalent) and a base like Diisopropylethylamine (DIPEA) (2 equivalents).
- Stir the reaction mixture at room temperature for several hours to overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Purification:
 - Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
 - Extract the product with an organic solvent (e.g., ethyl acetate) and wash with acidic, basic, and brine solutions to remove unreacted starting materials and byproducts.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography.
- C-terminal Deprotection:
 - Cleave the C-terminal protecting group (e.g., saponification for methyl ester or hydrogenolysis for benzyl ester) to yield the final **Fmoc-Trp-Trp-OH**.
- Characterization: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Solid-Phase Peptide Synthesis (SPPS) and Cleavage

Alternatively, the dipeptide can be synthesized on a solid support and then cleaved.

Experimental Protocol:

- **Resin Preparation:** Swell a suitable resin (e.g., 2-Chlorotrityl chloride resin for protected fragment generation) in DMF.
- **First Amino Acid Coupling:** Attach the first Fmoc-Trp-OH to the resin.
- **Fmoc Deprotection:** Remove the Fmoc group from the resin-bound tryptophan using a solution of 20% piperidine in DMF.
- **Second Amino Acid Coupling:** Couple the second Fmoc-Trp-OH to the deprotected N-terminus of the resin-bound tryptophan using a coupling agent like HBTU.
- **Cleavage from Resin:** Cleave the dipeptide from the resin using a mild acidic solution (e.g., dilute trifluoroacetic acid in dichloromethane) to yield the fully protected **Fmoc-Trp-Trp-OH**.
- **Purification and Characterization:** Purify the cleaved product by HPLC and characterize by Mass Spectrometry.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Fmoc-dipeptides.

Experimental Protocol:

- **Column:** A reverse-phase C18 column is typically used.
- **Mobile Phase:** A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
- **Detection:** UV detection at 220 nm and 280 nm (due to the tryptophan indole rings).
- **Sample Preparation:** Dissolve the sample in the mobile phase or a suitable organic solvent.

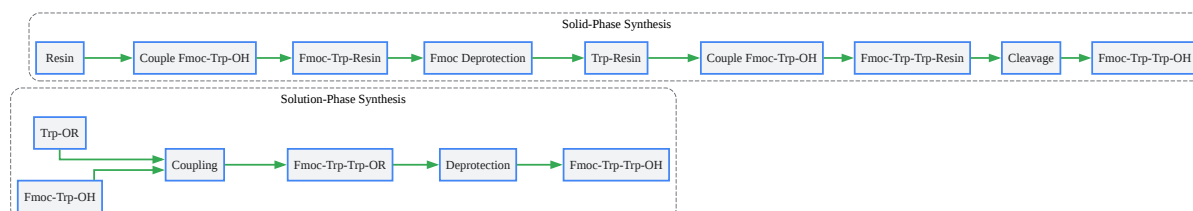
Role in Drug Development and Research

Fmoc-protected dipeptides like **Fmoc-Trp-Trp-OH** are fundamental building blocks for the synthesis of longer, more complex peptides. The tryptophan-tryptophan motif is of particular interest in drug development due to its involvement in:

- **Protein-Protein Interactions:** Tryptophan residues are often found at the interface of protein-protein interactions. Peptides containing Trp-Trp motifs can be designed as inhibitors or modulators of these interactions.
- **Antimicrobial Peptides:** Many naturally occurring antimicrobial peptides are rich in tryptophan, which is crucial for their interaction with and disruption of microbial membranes.
- **Self-Assembling Peptides:** The hydrophobic and aromatic nature of the tryptophan side chains can drive the self-assembly of peptides into nanostructures, which have applications in drug delivery and tissue engineering.

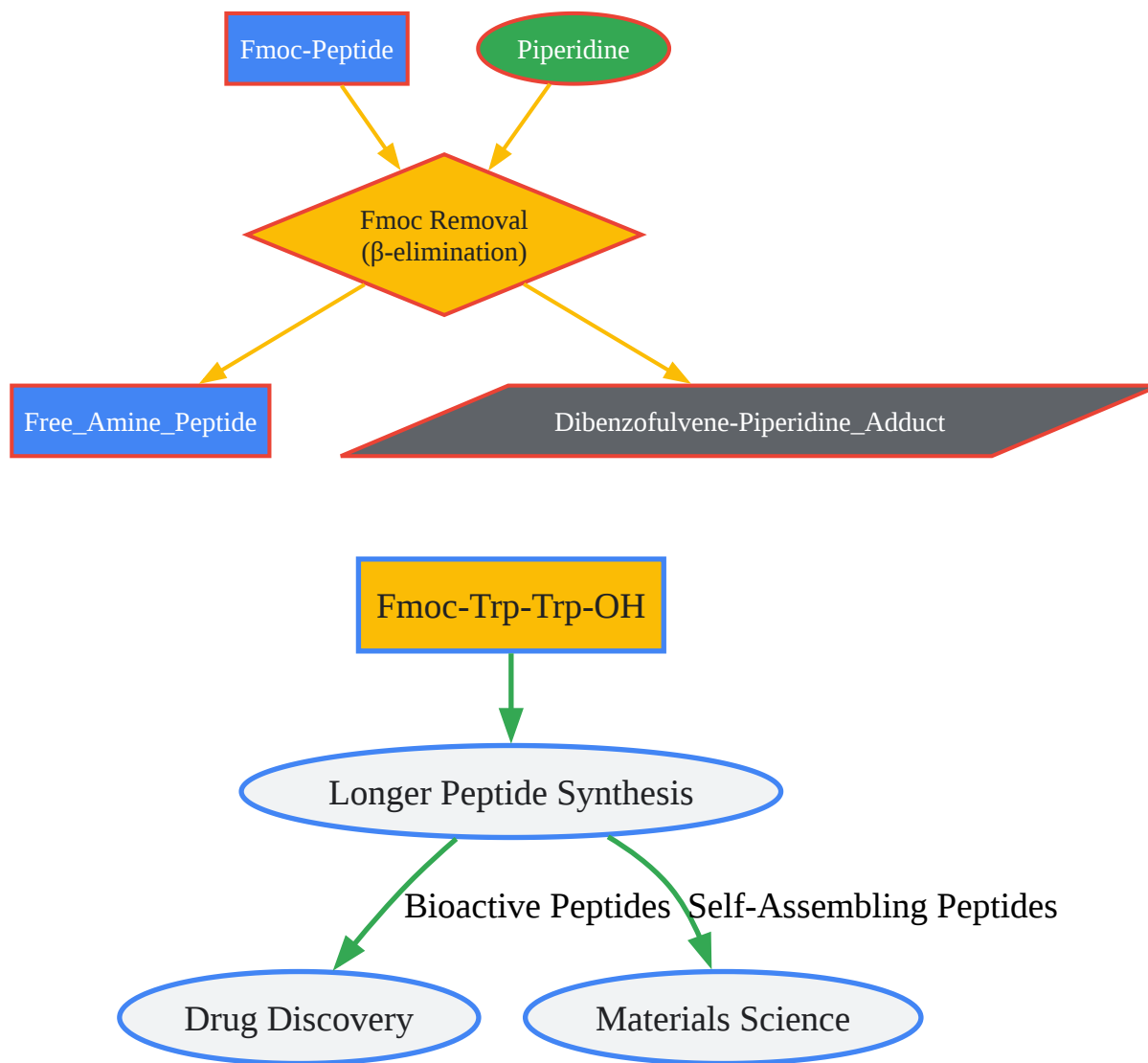
Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of **Fmoc-Trp-Trp-OH**.



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Caption: General workflows for solution-phase and solid-phase synthesis of **Fmoc-Trp-Trp-OH**.



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